molecular formula C21H17N3O B2564010 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide CAS No. 1286695-53-1

2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide

Cat. No. B2564010
CAS RN: 1286695-53-1
M. Wt: 327.387
InChI Key: KHKBLUYRDUOXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Translocator Protein Ligands

Compounds structurally related to 2-phenyl-2-(1H-pyrrol-1-yl)-N-(quinolin-5-yl)acetamide have been studied for their affinity towards the translocator protein (TSPO), which plays a significant role in anxiolytic and neuroprotective activities. A new class of compounds, synthesized from pyrazolo[3,4-b]quinoline derivatives, has shown high TSPO affinity, indicating potential for further research into anxiolytic and neuroprotective agents (Cappelli et al., 2011).

Structural Aspects and Properties of Amides

The structural aspects of amide-containing isoquinoline derivatives have been investigated, revealing that these compounds can form gels or crystalline solids upon treatment with various acids. This study provides insights into the structural versatility of these compounds and their potential applications in material science and pharmaceutical formulation (Karmakar et al., 2007).

Antimalarial Activity

A series of compounds, including those related to this compound, have been synthesized and evaluated for their antimalarial activity. These studies suggest the potential of such compounds in the development of new antimalarial drugs, emphasizing the importance of quantitative structure-activity relationships in optimizing their efficacy (Werbel et al., 1986).

Antitubercular Agents

Research into 2-(quinolin-4-yloxy)acetamides has identified potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds have shown activity against drug-resistant strains and low toxicity, suggesting their potential as candidates for developing new treatments for tuberculosis (Pissinate et al., 2016).

Antiprotozoal Agents

A new series of quinoxaline-based 1,3,4-oxadiazoles has demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, outperforming reference drugs in some cases. This highlights the potential of structurally similar compounds to this compound in the treatment of protozoal infections (Patel et al., 2017).

properties

IUPAC Name

2-phenyl-2-pyrrol-1-yl-N-quinolin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-21(23-19-12-6-11-18-17(19)10-7-13-22-18)20(24-14-4-5-15-24)16-8-2-1-3-9-16/h1-15,20H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKBLUYRDUOXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC3=C2C=CC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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